3-(Acetoxymethyl)thiobenzamide
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Overview
Description
3-(Acetoxymethyl)thiobenzamide is an organic compound with the molecular formula C10H11O2N1S1 It is a derivative of thiobenzamide, where the acetoxymethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetoxymethyl)thiobenzamide typically involves the reaction of thiobenzamide with acetic anhydride in the presence of a catalyst. The reaction proceeds through the acetylation of the thiobenzamide, resulting in the formation of the acetoxymethyl group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Acetoxymethyl)thiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzamide group to a thioamide or amine.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Thioamides or amines
Substitution: Various substituted thiobenzamides
Scientific Research Applications
3-(Acetoxymethyl)thiobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Acetoxymethyl)thiobenzamide involves its interaction with specific molecular targets. The acetoxymethyl group can undergo hydrolysis to release acetic acid and the active thiobenzamide moiety. This active moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetoxymethyl)thiobenzamide
- 3-(6-Thiocarbamoyl)thiobenzamide
- 4-(Acetoxy)thiobenzamide
Uniqueness
3-(Acetoxymethyl)thiobenzamide is unique due to the specific positioning of the acetoxymethyl group on the benzene ring, which can influence its reactivity and biological activity. Compared to its isomers and other thiobenzamide derivatives, it may exhibit different chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-carbamothioylphenyl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)13-6-8-3-2-4-9(5-8)10(11)14/h2-5H,6H2,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLERXYDRELDFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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